molecular formula C5H11N B110817 (S)-3-Methylpyrrolidine CAS No. 69498-25-5

(S)-3-Methylpyrrolidine

Cat. No.: B110817
CAS No.: 69498-25-5
M. Wt: 85.15 g/mol
InChI Key: KYINPWAJIVTFBW-YFKPBYRVSA-N
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Description

(S)-3-Methylpyrrolidine is a chiral organic compound belonging to the class of pyrrolidines. It is characterized by a five-membered ring containing one nitrogen atom and a methyl group attached to the third carbon atom in the ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that corresponds to the S (sinister) configuration in the Cahn-Ingold-Prelog priority rules. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-3-Methylpyrrolidine can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of 3-methylpyrrole. This method uses chiral catalysts to ensure the production of the (S)-enantiomer. Another method involves the reduction of 3-methylpyrrolidin-2-one using chiral reducing agents.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These processes typically involve the use of metal catalysts such as palladium or rhodium, which facilitate the hydrogenation of the corresponding pyrrole or pyrrolidinone derivatives under controlled conditions of temperature and pressure.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: It can be reduced to form saturated derivatives or other reduced forms.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Saturated pyrrolidine derivatives.

    Substitution: Various N-substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3-Methylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Methylpyrrolidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in changes in cellular function or signaling pathways.

Comparison with Similar Compounds

    ®-3-Methylpyrrolidine: The enantiomer of (S)-3-Methylpyrrolidine with the opposite spatial configuration.

    Pyrrolidine: The parent compound without the methyl substitution.

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness is particularly important in applications requiring high enantioselectivity, such as in the synthesis of chiral drugs.

Properties

IUPAC Name

(3S)-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINPWAJIVTFBW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348925
Record name (S)-3-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69498-25-5
Record name (3S)-3-Methylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69498-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-METHYLPYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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